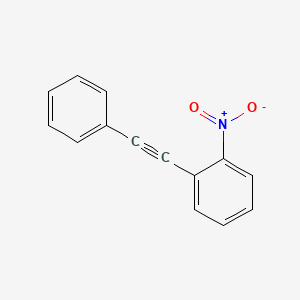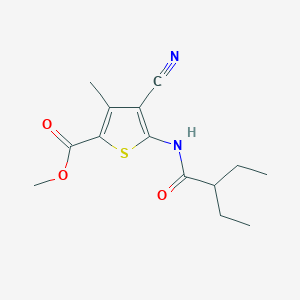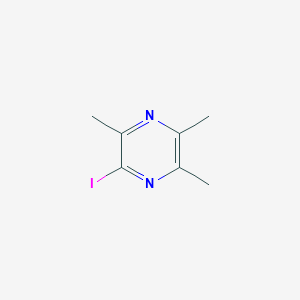![molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
4H-Thieno[2,3-c]pyran-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione is an organic compound with a unique structure that combines elements of both thiophene and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from thiophene derivatives, the compound can be synthesized through a series of reactions involving cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-pyran structure and have comparable chemical properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also feature a fused ring system and are studied for their biological activities.
Uniqueness
What sets 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione apart is its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows for the exploration of a wide range of applications, from materials science to medicinal chemistry .
Propriétés
Formule moléculaire |
C7H4O3S |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
4H-thieno[2,3-c]pyran-5,7-dione |
InChI |
InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2 |
Clé InChI |
XCJXKLAHBPQLRB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=O)OC1=O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)


![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)



